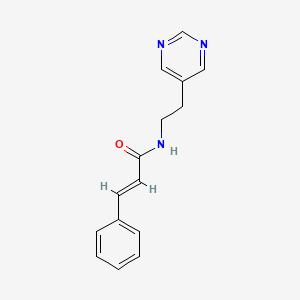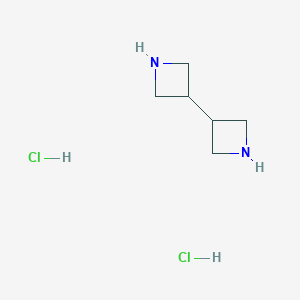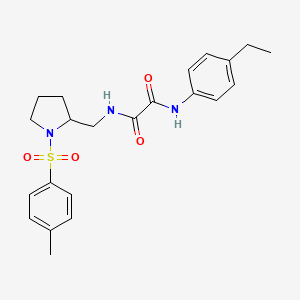
1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the pyrazole family of organic compounds and is commonly referred to as 'compound A' in scientific literature. In
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the activity of certain enzymes involved in tumor growth. In agriculture, this compound has been studied for its ability to control fungal and bacterial infections in crops. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine varies depending on its application. In medicine, this compound is believed to work by inhibiting the activity of certain enzymes involved in inflammation and pain. In cancer therapy, it works by inhibiting the activity of enzymes involved in tumor growth. In agriculture, it works by inhibiting the growth of fungi and bacteria. In material science, it works by altering the physical and chemical properties of materials.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation and pain. In cancer therapy, it has been shown to inhibit tumor growth. In agriculture, it has been shown to control fungal and bacterial infections in crops. In material science, it has been shown to alter the physical and chemical properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments include its high purity, stability, and versatility. This compound can be easily synthesized and purified, making it an ideal candidate for various applications. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. In medicine, further research is needed to explore its potential as an anti-inflammatory and analgesic agent. In cancer therapy, more studies are needed to optimize its efficacy and minimize side effects. In agriculture, further research is needed to develop new formulations and delivery methods for controlling fungal and bacterial infections in crops. In material science, more studies are needed to explore its potential use in the development of new materials with unique properties.
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 3-chloro-4-methylphenylhydrazine with trifluoroacetic anhydride to form the intermediate 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then treated with phosphorus oxychloride to form this compound. This method has been optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-6-2-3-7(4-8(6)12)18-10(16)5-9(17-18)11(13,14)15/h2-5H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMFBRSANDFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)


![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)

![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2795033.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
